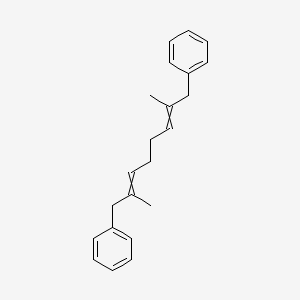
1,1'-(2,7-Dimethylocta-2,6-diene-1,8-diyl)dibenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(2,7-Dimethylocta-2,6-diene-1,8-diyl)dibenzene is an organic compound characterized by its unique structure, which includes a central octadiene chain with two benzene rings attached at either end
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,7-Dimethylocta-2,6-diene-1,8-diyl)dibenzene typically involves the reaction of 2,7-dimethylocta-2,6-diene-1,8-diyl with benzene derivatives under specific conditions. One common method involves the use of a catalyst, such as ruthenium complexes, to facilitate the reaction . The reaction conditions often include elevated temperatures and the presence of a solvent to ensure proper mixing and reaction progression.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more cost-effective and scalable.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(2,7-Dimethylocta-2,6-diene-1,8-diyl)dibenzene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
1,1’-(2,7-Dimethylocta-2,6-diene-1,8-diyl)dibenzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1,1’-(2,7-Dimethylocta-2,6-diene-1,8-diyl)dibenzene involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,6-Dimethylocta-2,7-diene-1,6-diol: A related compound with similar structural features but different functional groups.
(E)-8-Hydroxylinalool: Another structurally related compound with distinct chemical properties.
Uniqueness
1,1’-(2,7-Dimethylocta-2,6-diene-1,8-diyl)dibenzene is unique due to its specific arrangement of benzene rings and the central octadiene chain. This structure imparts unique chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
82720-04-5 |
|---|---|
Formule moléculaire |
C22H26 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
(2,7-dimethyl-8-phenylocta-2,6-dienyl)benzene |
InChI |
InChI=1S/C22H26/c1-19(17-21-13-5-3-6-14-21)11-9-10-12-20(2)18-22-15-7-4-8-16-22/h3-8,11-16H,9-10,17-18H2,1-2H3 |
Clé InChI |
WBGUYHXLIXFIMH-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC=C(C)CC1=CC=CC=C1)CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


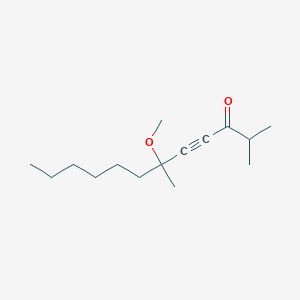
![2-[(2,3,4,5,6-Pentafluorophenyl)sulfinylmethyl]pyridine;hydrochloride](/img/structure/B14420630.png)
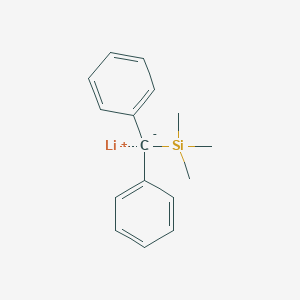
![2,4,6-Tris[(dibutylamino)methyl]phenol](/img/structure/B14420639.png)

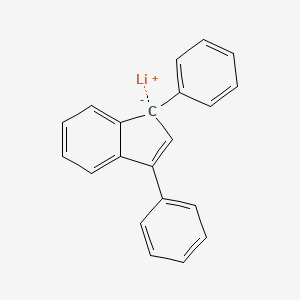
![1-[(2-Carboxy-4-phenylbutyl)(ethyl)carbamoyl]-L-proline](/img/structure/B14420648.png)

![N-{5-Amino-2-[(E)-(3-hydroxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14420666.png)
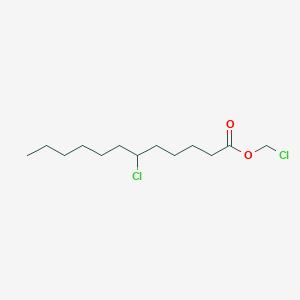


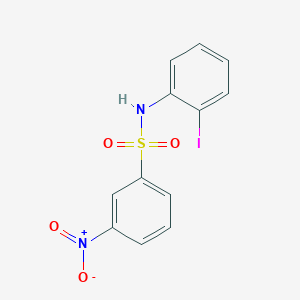
![Phosphine, dicyclohexyl[3-(phenylphosphino)propyl]-](/img/structure/B14420701.png)
